Z-D-Val-OH

Übersicht

Beschreibung

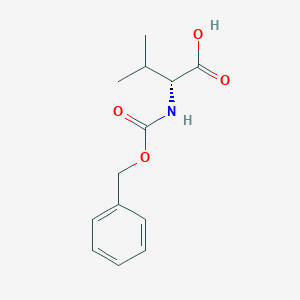

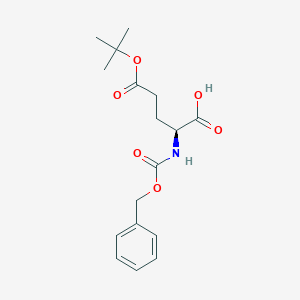

Z-D-Val-OH, also known as Cbz-D-Valine, is a derivative of the amino acid valine . It has a molecular formula of C13H17NO4 and a molecular weight of 251.278 . It is used in biochemical research, particularly in the study of amino acids and their derivatives .

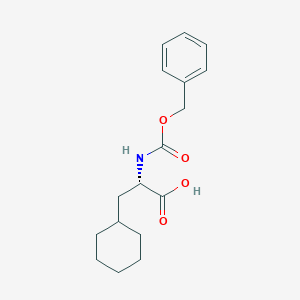

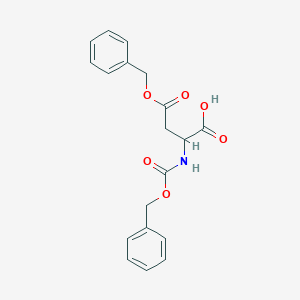

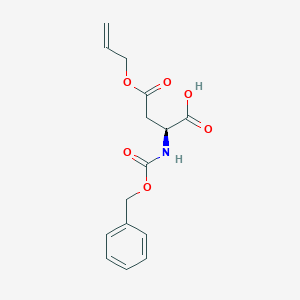

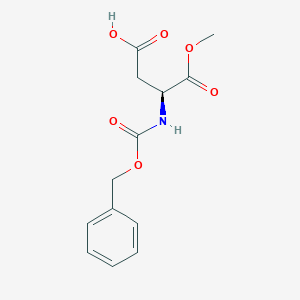

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Unfortunately, the search results did not provide a detailed structural analysis.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 432.6±38.0 °C at 760 mmHg, and a melting point of 58-60ºC . Its flash point is 215.4±26.8 °C . The compound has a LogP value of 2.59, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Antibiotische Aktivität

Z-D-Val-OH: ist ein aktives Analogon von Gramicidin S, einem starken zyklischen Peptid-Antibiotikum. Untersuchungen haben gezeigt, dass Analoga mit kleineren Ringgrößen, wie z. B. This compound, eine antibiotische Aktivität gegen grampositive Mikroorganismen behalten. Die Struktur-Aktivitäts-Beziehung dieser Analoga ist entscheidend für die Entwicklung neuer Antibiotika mit hoher antimikrobieller und niedriger hämolytischer Aktivität .

Entwicklung von Anti-Apoptose-Medikamenten

Im Bereich der reproduktiven Medizin wurden This compound-Derivate wie Z-VAD-FMK als Anti-Apoptose-Medikamente untersucht. Sie werden eingesetzt, um die Apoptose von Granulosazellen und den Follikeltod nach Transplantation von Ovargewebe zu verhindern, was für die Erhaltung der Fruchtbarkeit bei Krebspatienten, die sich einer Chemotherapie unterziehen, von Bedeutung ist .

Enzym-Mimikry in der Biomedizin

This compound: und seine Derivate haben potenzielle Anwendungen in der Enzym-Mimikry. So können beispielsweise Gold-Nanozyme, die Enzym-Aktivitäten imitieren, mit Peptiden einschließlich This compound funktionalisiert werden, um gezielte therapeutische Anwendungen wie die Tumorbehandlung oder die Kontrolle des intrazellulären Sauerstoffradikal-Spiegels zu ermöglichen .

Katalysatoren für die Sauerstoffreduktionsreaktion

Im Bereich der Materialwissenschaft kann This compound Teil der Synthese von Fe-basierten Einzelatom- und Doppelatom-Katalysatoren sein. Diese Katalysatoren sind vorteilhaft für die Sauerstoffreduktionsreaktion (ORR), ein kritischer Prozess in Brennstoffzellen und Metall-Luft-Batterien .

Lebensmittelsicherheit und Umweltanalysen

Die enzymähnlichen Aktivitäten von This compound-Derivaten können für Anwendungen in der Lebensmittelsicherheit und Umweltanalysen genutzt werden. Sie können zum Nachweis von Verunreinigungen oder Krankheitserregern eingesetzt werden, um die Sicherheit und Qualität von Lebensmittelprodukten zu gewährleisten .

Arzneimittelforschung und -entwicklung

This compound: spielt eine Rolle bei der biomimetischen Synthese von Antibiotika. Die Einarbeitung in neuartige Verbindungen kann zur Entdeckung von Medikamenten mit verbesserten Eigenschaften wie erhöhter Selektivität und reduzierter Resistenz führen .

Safety and Hazards

Z-D-Val-OH is advised to be handled with care. Direct contact with skin and eyes should be avoided, and protective equipment should be worn when handling the compound . In case of accidental ingestion or inhalation, medical attention should be sought . The compound is not known to pose any specific hazards .

Wirkmechanismus

Target of Action

Z-D-Val-OH, also known as N-Carbobenzyloxy-D-valine or Cbthis compound , is a derivative of the amino acid valine. It is primarily targeted at caspases, a family of cysteine proteases that play a central role in cell death and inflammation responses .

Mode of Action

This compound inhibits caspases by irreversibly binding to their catalytic site . By inhibiting the activity of multiple caspases, this compound can block many different biological processes, including inflammasome activation and the induction of apoptosis, leading to increased cell survival in many different cell types .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the caspase-dependent pathway. Caspases are involved in the initiation and execution of apoptosis, a form of programmed cell death. By inhibiting caspases, this compound can block apoptosis, thereby promoting cell survival .

Pharmacokinetics

As a general rule, the pharmacokinetics of a compound depend on its absorption, distribution, metabolism, and excretion (adme) properties . These properties can be influenced by factors such as the compound’s chemical structure, its solubility, and the presence of transport proteins.

Result of Action

The primary result of this compound’s action is the inhibition of apoptosis, leading to increased cell survival . This can have various effects at the molecular and cellular level, depending on the context. For example, in the context of inflammation, inhibiting apoptosis can lead to a reduction in inflammation and lethality in an experimental model of endotoxic shock .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific information on this compound is limited, it is known that factors such as pH, temperature, and the presence of other compounds can affect the action of similar compounds . Therefore, these factors should be considered when studying the action of this compound.

Eigenschaften

IUPAC Name |

(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZBRDGRHNSGZ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1149-26-4, 1685-33-2 | |

| Record name | N-(benzyloxycarbonyl)-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-alpha-Benzyloxycarbonyl-D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Carbobenzoxy-D-valine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

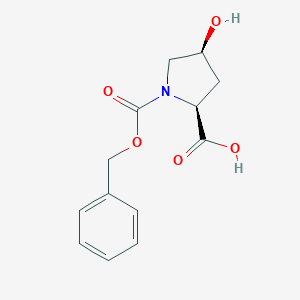

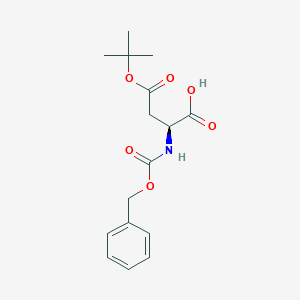

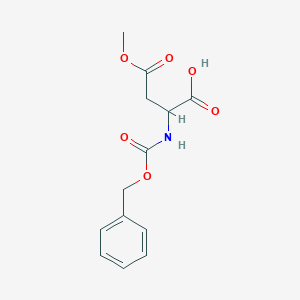

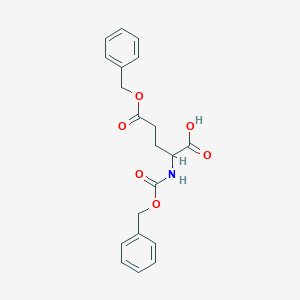

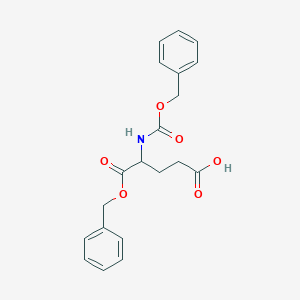

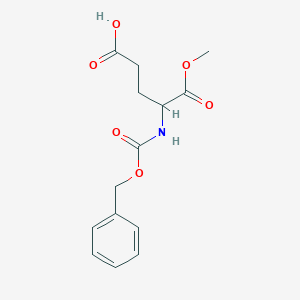

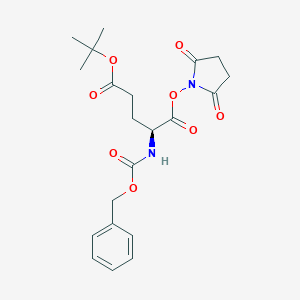

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)